molecular formula C6H12ClF2N B2870427 1,1-Difluoro-2-methylpent-4-en-2-amine;hydrochloride CAS No. 2378507-29-8

1,1-Difluoro-2-methylpent-4-en-2-amine;hydrochloride

Cat. No.: B2870427
CAS No.: 2378507-29-8
M. Wt: 171.62
InChI Key: MCRFFOSNSPPXHL-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-methylpent-4-en-2-amine hydrochloride is a fluorinated amine salt characterized by a branched aliphatic chain with a terminal double bond (pent-4-en) and two fluorine atoms at the 1-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

1,1-difluoro-2-methylpent-4-en-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c1-3-4-6(2,9)5(7)8;/h3,5H,1,4,9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRFFOSNSPPXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-2-methylpent-4-en-2-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-methylpent-4-en-2-amine and a fluorinating agent.

    Fluorination: The key step involves the introduction of fluorine atoms into the molecule. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination step.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-methylpent-4-en-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the fluorine atoms or the amine group.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

1,1-Difluoro-2-methylpent-4-en-2-amine;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated amines on biological systems.

    Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, and this compound may serve as a precursor in drug development.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-methylpent-4-en-2-amine;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride

  • Structure : Features a fluorinated aromatic ring (4-fluorophenyl) and a branched amine (2-methylpropan-2-amine) .
  • Key Differences: The target compound has aliphatic difluoro substitution, whereas this analog has a single fluorine on an aromatic ring.

5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine Hydrochloride

  • Structure : Contains a difluoromethyl group on a pyrazole ring and a 2-methylphenyl substituent .
  • Key Differences :
    • The pyrazole ring introduces heterocyclic aromaticity, which can enhance metabolic stability compared to the aliphatic ene group in the target compound.
    • The difluoromethyl group in this analog may increase lipophilicity compared to the 1,1-difluoro substitution in the target molecule.

{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine Dihydrochloride

  • Structure : Combines a trifluoromethylphenyl group with a dimethylated ethylamine backbone .
  • The dihydrochloride salt (vs. mono-hydrochloride) may improve aqueous solubility but could affect crystallization behavior.

Pharmacological and Biochemical Comparisons

Mechanistic Insights from Fluorinated Nucleoside Analogs

Compounds like 2',2'-difluorodeoxycytidine (dFdC) highlight the role of fluorine in modulating DNA synthesis:

  • dFdC : Incorporates into DNA, causing chain termination and inhibiting ribonucleotide reductase (RNR) via its diphosphate metabolite .
  • Comparison : While the target compound lacks a nucleoside backbone, its difluoro group may similarly influence enzyme interactions (e.g., via electronegativity or steric effects).

Acetylcholinesterase Inhibitors (AChEIs)

  • Donepezil Hydrochloride : A clinically used AChEI with a benzylpiperidine core .
  • Relevance : The target compound’s amine hydrochloride moiety may enhance solubility for central nervous system (CNS) penetration, akin to donepezil.

Solubility and Stability

  • Hydrochloride Salts: Generally exhibit improved aqueous solubility (e.g., nortriptyline and fluphenazine hydrochlorides in HPLC studies ).

Data Tables

Table 1: Structural and Functional Comparison

Compound Fluorine Substitution Core Structure Pharmacological Relevance
Target Compound 1,1-difluoro (aliphatic) Branched aliphatic amine Potential enzyme modulation
1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl 4-fluoro (aromatic) Aromatic amine CNS activity (hypothesized)
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine HCl Difluoromethyl (heterocyclic) Pyrazole Metabolic stability
dFdC 2',2'-difluoro (nucleoside) Deoxycytidine analog DNA synthesis inhibition

Table 2: Physicochemical Properties

Property Target Compound (Predicted) 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl dFdC
Solubility (aq.) High (due to HCl salt) Moderate to high High
Metabolic Stability Moderate (resists deamination) Low (aromatic dehalogenation possible) High (resists deaminases)
LogP (lipophilicity) ~1.5 (estimated) ~2.0 ~0.8

Biological Activity

1,1-Difluoro-2-methylpent-4-en-2-amine;hydrochloride is a fluorinated organic compound with the molecular formula C6H11F2N·HCl. Its unique chemical properties make it valuable in various scientific and industrial applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is characterized by:

  • Fluorination : The presence of two fluorine atoms enhances its binding affinity to biological targets.
  • Amine Group : This functional group is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorine atoms contribute to increased electronegativity, which can enhance the compound's reactivity and stability in biological systems.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For example, studies have shown that similar fluorinated amines can inhibit the growth of various bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antiproliferative Effects

Fluorinated compounds are frequently investigated for their potential anticancer properties. The structural similarity of 1,1-Difluoro-2-methylpent-4-en-2-amine to known anticancer agents suggests it may possess similar effects. In vitro studies are necessary to evaluate its efficacy against different cancer cell lines.

Case Studies and Experimental Data

A review of literature reveals significant findings regarding the biological activity of fluorinated compounds:

StudyFindings
Demonstrated that fluorinated amines can exhibit enhanced binding to target proteins, increasing their potency as inhibitors.
Investigated the synthesis of fluorinated ornithine analogues as potential inhibitors of ornithine decarboxylase, suggesting a pathway for cancer treatment.
Discussed the role of fluorine in modifying the physicochemical properties of organic molecules, impacting their biological activity.

Applications in Medicine

This compound has potential applications in:

  • Antiviral Treatments : Its structure may allow it to inhibit viral replication mechanisms.
  • Cancer Therapy : As a precursor in drug development targeting specific cancer pathways.

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